N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-12-20(22-18-9-4-3-8-17(14)18)25-11-10-19(23)21-15-6-5-7-16(13-15)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZTWYUPQCFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with an appropriate acylating agent to form the methoxyphenyl intermediate.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized by reacting 4-methylquinoline with a suitable thiolating agent to introduce the sulfanyl group.
Coupling Reaction: The methoxyphenyl intermediate and the quinoline derivative are then coupled under specific reaction conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and quinoline derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and quinoline groups may interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related propanamide derivatives from the evidence, focusing on molecular features, physicochemical properties, and biological implications.
Structural Analogues with Heterocyclic Moieties
Compound 7c () :
- Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide.
- Key Differences: Replaces the quinoline group with a 1,3,4-oxadiazole-thiazole hybrid system. The 3-methylphenyl substituent lacks the methoxy group present in the target compound.
- Physicochemical Data : Molecular weight = 375 g/mol, melting point = 134–178°C .
Compound 7a–q Series () :
- Structure : Derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide.
- Key Differences: Incorporates a sulfonyl-piperidine-oxadiazole system instead of quinoline.
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3) () :
- Structure : Contains an oxalamide core with sulfamoyl and 4-methoxyphenyl groups.
- Key Differences: Lacks the thioether linkage and quinoline ring but includes a sulfonamide group, which may enhance hydrogen-bonding interactions .
Propanamide Derivatives with Aromatic Substituents
2-CHLORO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-N-(4-METHOXYPHENYL)PROPANAMIDE () :
- Structure : Features a dichloro-trifluoromethylphenyl group and 4-methoxyphenyl substituent.
3-(5-(4-BROMOPHENYL)-2-FURYL)-N-(2-(4-METHOXYPHENYL)ETHYL)PROPANAMIDE () :
- Structure : Includes a bromophenyl-furyl group and ethoxy-linked 4-methoxyphenyl chain.
- Key Differences: The furan ring and extended alkyl chain may reduce rigidity compared to the target’s quinoline system, influencing conformational stability .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Insights :
- IR Spectroscopy: Compounds with sulfonamide () or sulfonyl groups () show strong S=O stretches near 1350–1150 cm⁻¹, absent in the target compound. Quinoline’s aromatic C-H stretches (~3050 cm⁻¹) differ from oxadiazole/thiazole C-N vibrations (~1600 cm⁻¹) in 7c .
- NMR: The target’s quinoline protons would resonate downfield (δ 8.5–9.0 ppm) compared to oxadiazole protons (δ 7.0–8.0 ppm) in 7c. Methoxy groups in both compounds show singlet peaks near δ 3.8 ppm .
Biological Activity
N-(3-Methoxyphenyl)-3-[(4-methylquinolin-2-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.40 g/mol
The structure features a methoxy group on a phenyl ring and a methylquinoline moiety linked through a sulfanyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for several pathogens:
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.6 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.2 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 - 250 | Inhibition of nucleic acid synthesis |
These results suggest that the compound acts primarily by disrupting essential cellular processes in bacteria, leading to cell death.
Anticancer Activity
In addition to its antimicrobial effects, preliminary studies have shown that this compound may possess anticancer properties. Cell viability assays conducted on various cancer cell lines revealed:
- Inhibition of Cell Proliferation : The compound demonstrated IC50 values ranging from 10 µM to 50 µM across different cancer types.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Staphylococcus aureus :
A study evaluated the efficacy of this compound against MRSA strains. The compound exhibited bactericidal activity with an MBIC (Minimum Biofilm Inhibitory Concentration) value significantly lower than that of standard antibiotics like vancomycin, indicating its potential as a treatment for resistant infections. -
Anticancer Efficacy in Breast Cancer Models :
In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, supporting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
